molecular formula C16H29N3O4S B6967009 N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-4-methoxyazepane-1-carboxamide

N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-4-methoxyazepane-1-carboxamide

Cat. No.: B6967009
M. Wt: 359.5 g/mol
InChI Key: AXDSIKQECQRRIL-KWCCSABGSA-N
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Description

N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-4-methoxyazepane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropylsulfonyl group, a piperidine ring, and an azepane ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-4-methoxyazepane-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Cyclopropylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using cyclopropylsulfonyl chloride under basic conditions.

    Formation of the Azepane Ring: The azepane ring is introduced through a ring-closing reaction, often involving a nucleophilic substitution.

    Final Coupling Reaction: The final step involves coupling the piperidine and azepane rings with the carboxamide group, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-4-methoxyazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl and carboxamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperidine or azepane derivatives.

Scientific Research Applications

N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-4-methoxyazepane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-4-methoxyazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-4-methoxyazepane-1-carboxamide
  • N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-4-methoxyazepane-1-carboxylate
  • N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-4-methoxyazepane-1-carbamate

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of cyclopropylsulfonyl and azepane rings, which may confer unique chemical and biological properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]-4-methoxyazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O4S/c1-23-14-5-3-9-18(11-8-14)16(20)17-13-4-2-10-19(12-13)24(21,22)15-6-7-15/h13-15H,2-12H2,1H3,(H,17,20)/t13-,14?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDSIKQECQRRIL-KWCCSABGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(CC1)C(=O)NC2CCCN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1CCCN(CC1)C(=O)N[C@@H]2CCCN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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